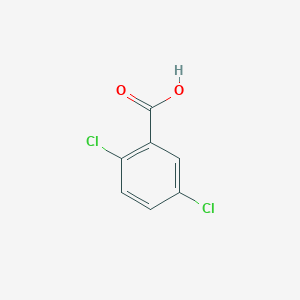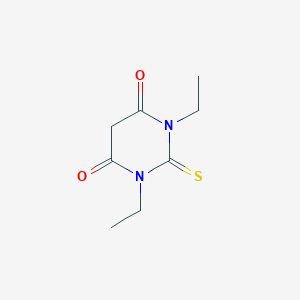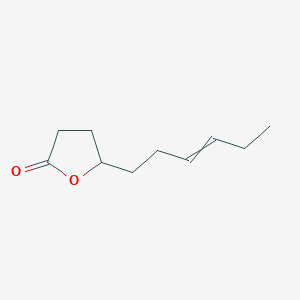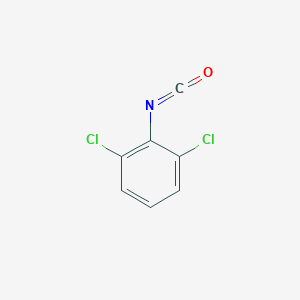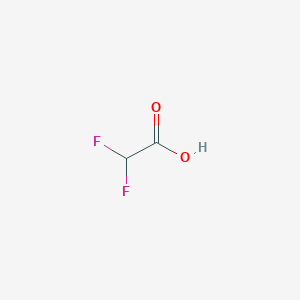
(3S,4R)-3-Amino-4-methyloxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-3-Amino-4-methyloxetan-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a four-membered oxetane ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methyloxetan-2-one typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-hydroxy ketones using strong acids or bases.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, an appropriate amine can be reacted with a halogenated oxetane derivative.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Hydrotosylation: The final step involves the addition of a tosyl group to the compound, which can be achieved using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(3S,4R)-3-Amino-4-methyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学研究应用
(3S,4R)-3-Amino-4-methyloxetan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its chiral nature allows for the exploration of enantioselective pharmacological effects.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (3S,4R)-3-Amino-4-methyloxetan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It can also interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
(2R,3S)-3-Phenylisoserine hydrochloride: This compound shares a similar chiral center but has a different functional group arrangement.
N-Benzoyl-(2R,3S)-3-phenylisoserine: Another related compound with a benzoyl group instead of a tosyl group.
Uniqueness
(3S,4R)-3-Amino-4-methyloxetan-2-one is unique due to its oxetane ring structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high reactivity and stability.
属性
CAS 编号 |
131131-05-0 |
|---|---|
分子式 |
C4H7NO2 |
分子量 |
101.1 g/mol |
IUPAC 名称 |
(3S,4R)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3+/m1/s1 |
InChI 键 |
NBTZBUKVCIOYMU-GBXIJSLDSA-N |
SMILES |
CC1C(C(=O)O1)N |
手性 SMILES |
C[C@@H]1[C@@H](C(=O)O1)N |
规范 SMILES |
CC1C(C(=O)O1)N |
同义词 |
2-Oxetanone,3-amino-4-methyl-,(3S,4R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









